Phaseolotoxin

Descripción general

Descripción

Phaseolotoxin is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phaseolotoxin typically involves multi-step organic reactions. These reactions often include the protection and deprotection of functional groups, coupling reactions, and purification steps. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Phaseolotoxin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles or electrophiles used.

Aplicaciones Científicas De Investigación

Regulatory Mechanisms

The biosynthesis of phaseolotoxin is tightly regulated by environmental conditions and genetic factors. The GacS/GacA two-component system has been identified as essential for the expression of this compound biosynthesis genes . Furthermore, the rsm gene homologues play a role in regulating this biosynthesis under varying temperature conditions, indicating a complex interplay between environmental signals and toxin production .

The presence of a specific gene cluster known as the this compound (Pht) cluster is responsible for the synthesis of this compound. This cluster consists of 23 genes and is believed to have been acquired through horizontal gene transfer from Gram-positive bacteria .

Applications in Plant Pathology

This compound is recognized as a major virulence factor in various plant diseases, particularly those affecting legumes such as beans. Its ability to inhibit critical metabolic pathways makes it an effective tool for bacterial pathogens to colonize and spread within host plants .

Case Studies:

- Economic Impact on Agriculture : Research indicates that this compound production correlates with severe outbreaks of bacterial blight in bean crops, leading to significant economic losses. Understanding its mechanism can aid in developing resistant plant varieties or targeted treatments .

- Biocontrol Strategies : Studies are exploring the potential use of this compound or its derivatives in biocontrol applications against competing pathogens or pests by exploiting its inhibitory properties .

Potential Biotechnological Applications

Given its specific inhibitory action on key metabolic enzymes, this compound has potential applications beyond plant pathology:

- Biochemical Research : this compound serves as a valuable tool for studying ornithine metabolism and the regulation of arginine biosynthesis pathways in both prokaryotic and eukaryotic systems.

- Pharmaceutical Development : The unique structure of this compound may inspire the development of novel pharmaceuticals targeting similar metabolic pathways in human diseases where arginine metabolism is disrupted.

Summary Table of Key Findings

Mecanismo De Acción

The mechanism of action of Phaseolotoxin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Actividad Biológica

Phaseolotoxin is a phytotoxin produced by the bacterium Pseudomonas syringae pv. phaseolicola, primarily known for its role in plant pathogenesis, particularly in the infection of common bean (Phaseolus vulgaris). This compound exhibits significant biological activity, affecting various biochemical pathways in host plants and showing potential implications for cancer research due to its cytotoxic properties.

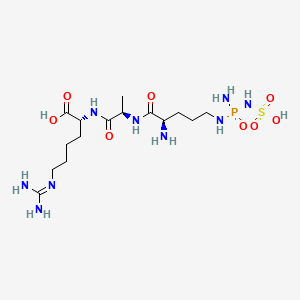

This compound is characterized by its unique structure, comprising an L-ornithyl-alanyl-homoarginine tripeptide linked to a sulfodiaminophosphinyl moiety. This configuration enables it to act as a competitive inhibitor of ornithine carbamoyltransferase (OCTase; EC 2.1.3.3), an enzyme crucial for arginine biosynthesis. The inhibition of OCTase leads to a disruption in the production of arginine, resulting in chlorosis and other physiological symptoms in infected plants .

Enzymatic Inhibition

- Target Enzymes :

- Ornithine Carbamoyltransferase (OCTase)

- Ornithine Decarboxylase (ODC; EC 4.1.1.17)

The inhibition of these enzymes results in:

- Accumulation of ornithine

- Decreased levels of arginine

- Disruption of polyamine synthesis, affecting cell growth and division .

Synthesis and Regulation

The biosynthesis of this compound is temperature-dependent, with optimal production occurring between 18°C and 20°C. Above 28°C, the synthesis is significantly reduced, indicating a regulatory mechanism that may involve the Pht gene cluster . This cluster comprises 23 genes organized into five transcriptional units, with many genes still not fully characterized .

Gene Cluster Characteristics

- Pht Cluster : Contains genes essential for this compound biosynthesis.

- Regulatory Mechanisms : Involves global regulators such as GacS/GacA and Integration Host Factor (IHF), which modulate the expression of operons related to this compound synthesis .

Biological Effects on Host Plants

This compound acts as a major virulence factor for Pseudomonas syringae, facilitating the systemic spread of the pathogen within host plants. Its effects include:

Cytotoxic Effects

Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that this compound can inhibit the proliferation of leukemia cells, suggesting that its cytotoxic properties may extend beyond plant pathogens .

Case Study: Leukemia Cell Proliferation

- Findings : After treatment with this compound over four days, a significant decrease in leukemia cell growth was observed, indicating its potential as a therapeutic agent against certain cancers .

Comparative Analysis

| Aspect | This compound | Octicidine |

|---|---|---|

| Chemical Structure | L-ornithyl-alanyl-homoarginine | N δ-(N′-sulphodiaminophosphinyl)-l-ornithine |

| Enzymatic Target | OCTase | Irreversible inhibitor of OCTase |

| Biological Role | Virulence factor in plants | Predominant form in infected tissues |

| Cytotoxicity | Yes (against leukemia cells) | Not studied extensively |

Propiedades

Número CAS |

62249-77-8 |

|---|---|

Fórmula molecular |

C15H34N9O8PS |

Peso molecular |

531.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid |

InChI |

InChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29)/t9-,10-,11-,33?/m0/s1 |

Clave InChI |

QDAOSMKOZCCWLJ-MQLLGTBWSA-N |

SMILES |

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCNP(=O)(N)NS(=O)(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XAX |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ndelta-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine phaseolotoxin phaseotoxin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.